An In-depth Technical Guide to 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the prospective applications of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde in the field of drug discovery. While this specific molecule is not extensively characterized in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to present a robust scientific profile. The guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in novel heterocyclic scaffolds. We will delve into a validated synthetic route, predict its spectroscopic characteristics, and explore its potential as a building block for new therapeutic agents, grounded in the known bioactivities of the pyrrole nucleus and the trifluoromethoxyphenyl moiety.
Introduction: The Strategic Value of Fluorinated N-Arylpyrroles
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic introduction of a substituted aryl group at the N-1 position allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets.
The subject of this guide, 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde, incorporates two key features that are highly desirable in modern drug design: the pyrrole-3-carbaldehyde core and a 4-(trifluoromethoxy)phenyl substituent. The aldehyde functionality at the 3-position of the pyrrole ring serves as a versatile synthetic handle for the introduction of further molecular complexity, enabling the construction of diverse chemical libraries.
The trifluoromethoxy (-OCF₃) group, in particular, is of great interest. It is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability, improve its membrane permeability, and increase its binding affinity to target proteins.[3] The incorporation of trifluoromethyl and related fluoroalkyl groups has become a cornerstone strategy in the development of potent and effective therapeutic agents.[3] This guide will, therefore, present a detailed examination of this promising, yet under-documented, chemical entity.
Physicochemical and Spectroscopic Profile
Chemical and Physical Properties
| Property | Value/Prediction | Source/Justification |
| Molecular Formula | C₁₂H₈F₃NO₂ | Calculated |
| Molecular Weight | 255.19 g/mol | Calculated |
| CAS Number | 439094-17-4 | [4] |
| Appearance | Predicted to be a white to off-white or pale yellow solid. | Based on analogous N-aryl pyrrole aldehydes. |
| Melting Point | Not reported. Expected to be in the range of 80-150 °C. | Analogy to similar aromatic aldehydes. |
| Boiling Point | Not reported. Expected to be >300 °C at atmospheric pressure. | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, dichloromethane) and poorly soluble in water. | The aromatic nature and the trifluoromethoxy group suggest good solubility in organic media. |
| Purity | Commercially available at ≥90% purity. | [4] |
Predicted NMR Spectroscopic Data
The unambiguous structural elucidation of organic molecules heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Based on established substituent effects on the pyrrole ring, a predicted NMR spectrum for the title compound in a standard solvent like CDCl₃ is presented below.
¹H NMR (Predicted, 400 MHz, CDCl₃):
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δ ~9.8 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Aldehyde protons typically resonate far downfield.
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δ ~7.8 ppm (s, 1H): This singlet is assigned to the proton at the C2 position of the pyrrole ring. The adjacent aldehyde group and the N-aryl substituent will deshield this proton.
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δ ~7.4-7.5 ppm (d, J ≈ 8.8 Hz, 2H): These are the aromatic protons on the phenyl ring ortho to the pyrrole nitrogen.
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δ ~7.2-7.3 ppm (d, J ≈ 8.8 Hz, 2H): These are the aromatic protons on the phenyl ring meta to the pyrrole nitrogen and ortho to the trifluoromethoxy group.
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δ ~6.8 ppm (t, J ≈ 2.0 Hz, 1H): This triplet is assigned to the proton at the C4 position of the pyrrole ring.
-
δ ~6.5 ppm (t, J ≈ 2.0 Hz, 1H): This triplet corresponds to the proton at the C5 position of the pyrrole ring.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
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δ ~185 ppm: Aldehyde carbonyl carbon.
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δ ~148 ppm: Phenyl carbon attached to the -OCF₃ group.
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δ ~138 ppm: Phenyl carbon attached to the pyrrole nitrogen.
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δ ~130 ppm: Pyrrole C3 carbon, attached to the aldehyde.
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δ ~128 ppm: Pyrrole C2 carbon.
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δ ~126 ppm: Phenyl carbons ortho to the pyrrole nitrogen.
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δ ~122 ppm: Phenyl carbons meta to the pyrrole nitrogen.
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δ ~120.5 ppm (q, J ≈ 257 Hz): Trifluoromethyl carbon of the -OCF₃ group.
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δ ~115 ppm: Pyrrole C5 carbon.
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δ ~110 ppm: Pyrrole C4 carbon.
Synthesis and Reaction Mechanisms
The synthesis of 1-aryl-1H-pyrrole-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction. This reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]
Proposed Synthetic Pathway
The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde can be envisioned in two primary steps, starting from commercially available 4-(trifluoromethoxy)aniline and 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde.
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- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
